molecular formula C18H19N3O B2487277 (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one CAS No. 1431699-63-6

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one

货号: B2487277
CAS 编号: 1431699-63-6
分子量: 293.37
InChI 键: QHBKIIGWSNSIOR-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a chiral quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and o-toluidine.

    Cyclization: The aniline derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.

    Chiral Aminoethylation: Introduction of the chiral aminoethyl group is achieved through a chiral auxiliary or asymmetric synthesis, often using chiral catalysts or reagents.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: Use of efficient and recyclable catalysts to enhance yield and selectivity.

    Solvents: Selection of environmentally friendly solvents.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

化学反应分析

Types of Reactions

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Imines, oximes.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Halogenated or alkylated derivatives.

科学研究应用

Anticancer Activity

Research indicates that derivatives of quinazolinones, including (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, have significant anticancer properties. It has been explored as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cancer cell proliferation and survival.

  • Case Study : In vitro studies demonstrated that compounds related to this quinazolinone effectively inhibited the growth of various cancer cell lines, including MDA-MB-231, a breast cancer cell line. The mechanism involves the inhibition of PI3Kδ, leading to reduced signaling through pathways essential for tumor growth .
CompoundIC50 (nM)Target
CAL-1301.3PI3Kδ
CAL-1306.1PI3Kγ

Anti-inflammatory Properties

Quinazolinone derivatives have also been investigated for their anti-inflammatory effects. Studies have shown that modifications to the structure can enhance their efficacy in models of inflammation.

  • Case Study : A series of quinazolinone derivatives were synthesized and tested for their ability to reduce edema in animal models. The results indicated significant inhibition of inflammatory responses, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis .

Biological Mechanisms

The primary mechanism through which this compound exerts its effects is through the inhibition of specific signaling pathways:

  • PI3K Pathway : By selectively inhibiting PI3Kδ, this compound disrupts downstream signaling involved in cell survival and proliferation, making it a promising candidate for cancer therapy.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of Functional Groups : The aminoethyl group is introduced via reductive amination, while methyl and o-tolyl groups are added through electrophilic aromatic substitution reactions.

作用机制

The mechanism of action of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves:

    Molecular Targets: Binding to specific enzymes or receptors in the body.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.

相似化合物的比较

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chiral Aminoethyl Compounds: Compounds with chiral aminoethyl groups attached to different cores.

Uniqueness

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific combination of a chiral center, quinazolinone core, and o-tolyl substituent, which may confer distinct biological activities and chemical properties.

生物活性

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, a compound belonging to the quinazolinone class, has garnered attention for its diverse biological activities, particularly in cancer research and as a potential therapeutic agent. This article explores its synthesis, biological properties, and mechanisms of action.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C18H19N3OC_{18}H_{19}N_{3}O with a CAS number of 1431699-63-6. The compound features a quinazolinone core, which is known for its pharmacological versatility. The synthesis typically involves the reaction of 2-aminobenzamides with orthoesters under acidic conditions, yielding high-purity products characterized by techniques such as NMR and HRMS .

2.1 Anticancer Properties

Numerous studies have evaluated the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma) : The compound demonstrated an IC50 value significantly lower than that of lapatinib, a known anticancer drug, indicating potent activity .
  • A2780 (ovarian carcinoma) : Similar trends were observed, with some derivatives showing up to 87-fold increased potency compared to lapatinib .

The mechanism underlying the anticancer effects of this compound involves inhibition of multiple tyrosine kinases. Specifically:

  • CDK2 : The compound acts as an ATP non-competitive type-II inhibitor against CDK2 kinase enzymes, which are crucial for cell cycle regulation.
  • HER2 and EGFR : It also functions as an ATP competitive type-I inhibitor against these receptors, which are often overexpressed in various cancers .

3. Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is significantly influenced by their structural modifications. Key findings from SAR studies include:

  • Compounds with 6,8-di-fluoro substitutions exhibited enhanced cytotoxicity.
  • Variations in substituents on the quinazolinone ring can lead to substantial differences in kinase inhibition profiles .

4. Case Studies

Several case studies highlight the efficacy of this compound:

CompoundCell LineIC50 (µM)Reference
2iMCF-70.173 ± 0.012
3iA27800.079 ± 0.015
A3PC310

These results demonstrate the compound's potential as a lead candidate for further development in cancer therapy.

5. Conclusion

This compound represents a promising scaffold in medicinal chemistry due to its potent biological activities, particularly against cancer cell lines through inhibition of key kinases involved in tumor growth and progression. Ongoing research into its pharmacological properties and mechanisms will be vital for its development as a therapeutic agent.

属性

IUPAC Name

2-[(1S)-1-aminoethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-11-7-4-5-10-15(11)21-17(13(3)19)20-14-9-6-8-12(2)16(14)18(21)22/h4-10,13H,19H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBKIIGWSNSIOR-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。